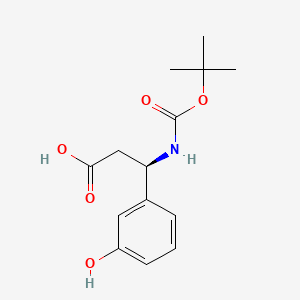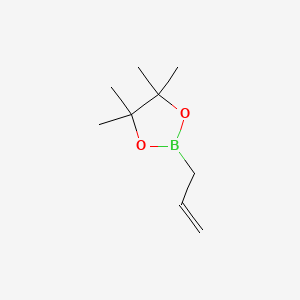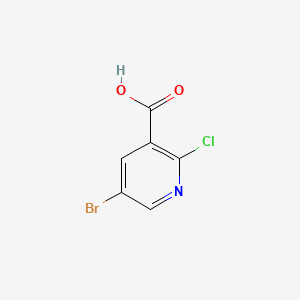
3-Amino-3-(3-methoxyphenyl)propanoic acid
Übersicht
Beschreibung
3-Amino-3-(3-methoxyphenyl)propanoic acid is a compound that can be associated with a class of beta-amino acids, which are characterized by the presence of an amino group at the beta position relative to the carboxylic acid group. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include bromination, acylation, and hydrolysis, as seen in the synthesis of an intermediate of naproxen . Additionally, the synthesis of optically active analogs of 3-(2-aminocarbonylphenyl)propanoic acid involves the introduction of specific moieties on the carboxyamide side chain, which can influence the binding affinity and biological activity of the compounds . These methods could potentially be adapted for the synthesis of this compound by introducing a methoxy group at the appropriate position on the phenyl ring.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations . These studies reveal that intramolecular and intermolecular hydrogen bonding, as well as other non-covalent interactions, play a significant role in stabilizing the crystal structure. The presence of substituents like the methoxy group can further stabilize the molecule through additional interactions .
Chemical Reactions Analysis
The chemical reactivity of beta-amino acids and their analogs can be influenced by the presence of different functional groups and substituents. For instance, the introduction of substituents into the phenyl moieties can affect the in vitro activities of the compounds . The reactivity of these compounds can also be studied through their interactions with receptors, as seen in the evaluation of EP3 receptor antagonist activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino acids and their analogs can be deduced from their synthesis and molecular structure. For example, the metabolic stability and pharmacokinetic profiles of these compounds are important for their potential therapeutic applications . The vibrational modes of the interacting groups and the electronic structure can be investigated using spectroscopic techniques and computational methods, which provide insights into the stability and reactivity of the compounds .
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Electrosynthesis can effectively be used for hydrogenation in 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids. This process demonstrates significant potential in the field of electrochemical synthesis, offering a practical approach for the conversion of double bonds in these compounds (Korotaeva et al., 2011).
Pharmaceutical Applications
Conjugates of amino acids with nifedipine, including compounds related to 3-amino-3-(3-methoxyphenyl)propanoic acid, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. These compounds have shown significant potential in medical applications, highlighting the versatility of this compound derivatives in pharmaceutical research (Subudhi & Sahoo, 2011).
Corrosion Inhibition
Amino-3-(3-methoxyphenyl)propanoic acid derivatives have been found to be effective as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings where metal corrosion can be a significant issue (Gupta et al., 2016).
Polymer Science
In polymer science, derivatives of this compound have been used to modify polyvinyl alcohol/acrylic acid hydrogels. These modifications enhance the thermal stability and biological activities of the hydrogels, making them suitable for various medical applications (Aly & El-Mohdy, 2015).
Organic Chemistry
In organic chemistry, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid has been studied. Understanding these reactions expands the knowledge of synthetic routes and mechanisms in organic synthesis (Brown, Denman, & O'donnell, 1971).
Eigenschaften
IUPAC Name |
3-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMPGCPZEOXEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377388 | |
| Record name | 3-amino-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68208-19-5 | |
| Record name | 3-Amino-3-(3-methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)